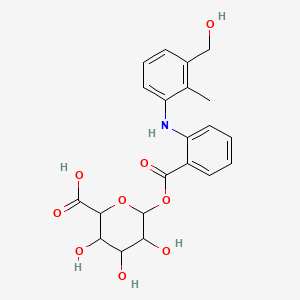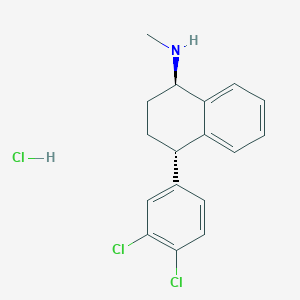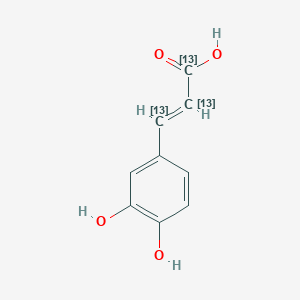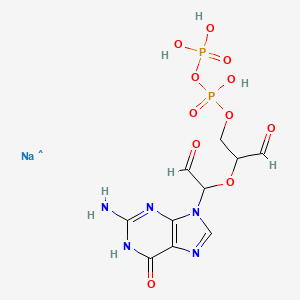
CID 135705231
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-diphosphate, periodate oxidized sodium salt is a chemically modified nucleotide. It is derived from guanosine 5’-diphosphate, where the ribose moiety has been oxidized by periodate to introduce aldehyde groups at the 2’ and 3’ positions. This compound is often used in biochemical research due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-diphosphate, periodate oxidized sodium salt typically involves the oxidation of guanosine 5’-diphosphate with sodium periodate. The reaction is carried out in an aqueous solution at a controlled pH and temperature to ensure selective oxidation of the ribose moiety without affecting the guanine base or the phosphate groups. The reaction conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining stringent control over reaction conditions, and employing purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 5’-diphosphate, periodate oxidized sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound itself is a product of oxidation.
Reduction: The aldehyde groups introduced by periodate oxidation can be reduced back to hydroxyl groups.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases or other derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate is used for the initial oxidation.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the aldehyde groups.
Substitution: Various nucleophiles, including amines and hydrazines, can react with the aldehyde groups under mild conditions.
Major Products
Reduction: The major product of reduction is guanosine 5’-diphosphate.
Substitution: Depending on the nucleophile used, various Schiff bases or hydrazones can be formed.
Aplicaciones Científicas De Investigación
Guanosine 5’-diphosphate, periodate oxidized sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for studying nucleotide interactions and modifications.
Biology: The compound is employed in the study of enzyme mechanisms, particularly those involving nucleotide-binding proteins.
Medicine: It serves as a tool for investigating the biochemical pathways of nucleotides and their analogs.
Industry: The compound is used in the development of diagnostic assays and as a precursor for other chemically modified nucleotides.
Mecanismo De Acción
The mechanism of action of guanosine 5’-diphosphate, periodate oxidized sodium salt involves its reactivity due to the aldehyde groups introduced by periodate oxidation. These aldehyde groups can form covalent bonds with nucleophiles, making the compound useful for studying enzyme-substrate interactions and protein-nucleotide binding. The molecular targets include nucleotide-binding proteins and enzymes that interact with guanosine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Guanosine 5’-diphosphate: The unmodified form of the compound.
Adenosine 5’-diphosphate, periodate oxidized sodium salt: A similar compound where adenosine is used instead of guanosine.
Inosine 5’-diphosphate sodium salt: Another nucleotide derivative with similar applications.
Uniqueness
Guanosine 5’-diphosphate, periodate oxidized sodium salt is unique due to the specific introduction of aldehyde groups at the 2’ and 3’ positions of the ribose moiety. This modification allows for unique reactivity and applications in biochemical research that are not possible with the unmodified nucleotide or other similar compounds.
Propiedades
InChI |
InChI=1S/C10H13N5O11P2.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)25-5(1-16)3-24-28(22,23)26-27(19,20)21;/h1-2,4-6H,3H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQWNQWHPHPRBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5NaO11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585170 |
Source


|
| Record name | PUBCHEM_16219446 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103192-43-4 |
Source


|
| Record name | PUBCHEM_16219446 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
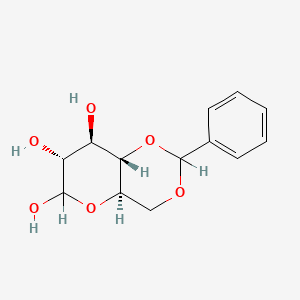
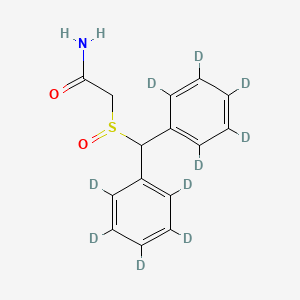
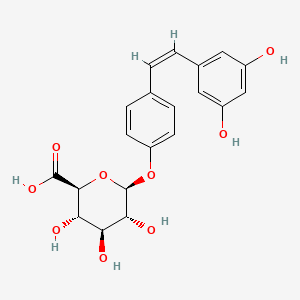
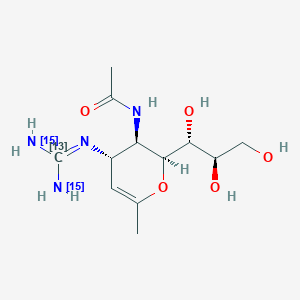
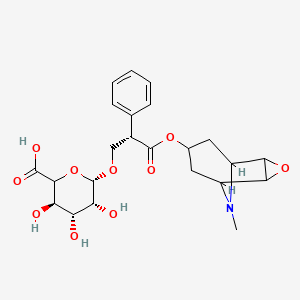
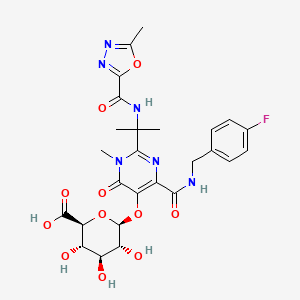
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B1140795.png)
![1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE](/img/structure/B1140796.png)
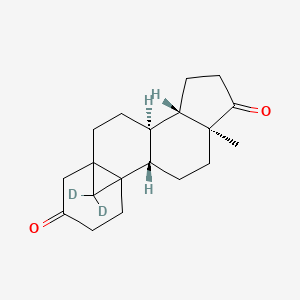
![[dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate](/img/structure/B1140798.png)
![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)
